molecular formula C9H20N2S B1305247 Urea, 1,3-diisobutyl-2-thio- CAS No. 29214-81-1

Urea, 1,3-diisobutyl-2-thio-

Cat. No. B1305247
CAS RN: 29214-81-1
M. Wt: 188.34 g/mol
InChI Key: YFIXICPADGNMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Urea, 1,3-diisobutyl-2-thio- is not directly mentioned in the provided papers. However, the papers discuss related compounds, which are flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas and novel chiral (thio)ureas, that share some structural similarities with the compound . These compounds are of interest due to their potential biological activities, such as acetylcholinesterase inhibition and use as organocatalysts and ligands in asymmetric synthesis .

Synthesis Analysis

The synthesis of related (thio)ureas involves incorporating chiral auxiliaries and optimizing the spacer length between pharmacophoric moieties. In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the interaction between the basic nitrogen and the ar(o)yl(thio)-urea unit. The optimal chain length was found to be five methylene groups . The second paper describes the synthesis of novel chiral (thio)ureas using chiral auxiliaries derived from various chiral amines and amino acids. The orientation of the phenylethyl group in these molecules is influenced by 1,3-allylic strain with the (thio)carbonyl group .

Molecular Structure Analysis

The molecular structure of the related (thio)ureas is characterized by the presence of a (thio)carbonyl group and a phenylethyl group, which adopts a specific orientation due to 1,3-allylic strain. The flexibility of the spacer and the presence of chiral centers are crucial for the biological activity and catalytic efficiency of these compounds .

Chemical Reactions Analysis

The related (thio)ureas have been tested in various chemical reactions. The flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity, with the potency depending on the correct substitution and chain length . The chiral (thio)ureas were used as Lewis basic organocatalysts in epoxide ring opening and aldolic condensation, with the tetrasubstituted urea showing the best results . They were also examined as ligands in the enantioselective addition of diethylzinc to benzaldehyde, with one of the chiral ureas providing nearly quantitative yield and significant enantiomeric excess .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Urea, 1,3-diisobutyl-2-thio- are not directly discussed, the properties of related (thio)ureas can be inferred. These properties are likely to include solubility in common organic solvents, potential for hydrogen bonding due to the urea moiety, and the presence of chiral centers which can lead to optical activity. The flexibility of the spacer and the substituents attached to the nitrogen atoms can influence the overall conformation and reactivity of the molecules .

properties

IUPAC Name

1,3-bis(2-methylpropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIXICPADGNMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183474
Record name Urea, 1,3-diisobutyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, 1,3-diisobutyl-2-thio-

CAS RN

29214-81-1
Record name N,N′-Bis(2-methylpropyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29214-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1,3-diisobutyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1,3-diisobutyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-(diisobutyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.